molecular formula C10H9FO2 B2594022 3-Cyclopropoxy-2-fluorobenzaldehyde CAS No. 1243385-03-6

3-Cyclopropoxy-2-fluorobenzaldehyde

Cat. No.: B2594022
CAS No.: 1243385-03-6
M. Wt: 180.178
InChI Key: WENHPJYXBPJCHG-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-2-fluorobenzaldehyde (CAS 1243385-03-6) is a fluorinated benzaldehyde derivative of high interest in medicinal chemistry as a key synthetic building block. This compound, with the molecular formula C 10 H 9 FO 2 and a molecular weight of 180.18, is characterized by the presence of both a reactive aldehyde group and a cyclopropoxy substituent on a fluorinated aromatic ring . The aldehyde functional group is a versatile handle for synthesis, enabling the construction of more complex molecules via condensation reactions with amines and hydrazines. This compound serves as a valuable electrophilic precursor for the development of fluorinated imines (Schiff bases) and hydrazones, which are classes of molecules being actively investigated for their potent antibacterial properties . The incorporation of fluorine atoms into lead compounds is a established strategy in drug discovery to fine-tune properties such as metabolic stability, membrane permeability, and binding affinity . Researchers are exploring such fluorinated small molecules to address the growing threat of opportunistic bacterial strains resistant to commonly used antibiotics . The structural features of this compound make it a promising starting material for synthesizing novel candidates in antibacterial discovery programs. Handling and Safety: This product is classified with the signal word "Warning" and has hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment should be worn, and handling should be performed in a well-ventilated area. The product is intended for research purposes and should be stored under an inert atmosphere at 2-8°C . Disclaimer: This product is for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-cyclopropyloxy-2-fluorobenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO2/c11-10-7(6-12)2-1-3-9(10)13-8-4-5-8/h1-3,6,8H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WENHPJYXBPJCHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1OC2=CC=CC(=C2F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1243385-03-6
Record name 3-cyclopropoxy-2-fluorobenzaldehyde
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Synthetic Methodologies for 3 Cyclopropoxy 2 Fluorobenzaldehyde

Strategies for Introducing the Fluorine Atom

The installation of a fluorine atom onto an aromatic ring can be accomplished through several distinct pathways. The choice of method often depends on the available starting materials and the desired regioselectivity.

Electrophilic fluorination involves the use of reagents that act as a source of an electrophilic fluorine atom ("F+"). These reagents react with electron-rich aromatic rings. For the synthesis of a precursor like 2-fluoro-3-hydroxybenzaldehyde (B1330501), the starting material would likely be 3-hydroxybenzaldehyde (B18108). The hydroxyl group is an activating, ortho-para directing group, which would facilitate the introduction of the fluorine atom at the desired ortho position.

Commonly used electrophilic fluorinating agents include N-fluorosulfonamides and, most notably, N-Fluorodibenzenesulfonimide (NFSI) and Selectfluor® (F-TEDA-BF4). The reaction is typically carried out in a suitable solvent, and the reactivity can be tuned by the choice of reagent and reaction conditions.

Table 1: Representative Electrophilic Fluorination Reagents

Reagent Name Chemical Name Typical Application
Selectfluor® 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) Fluorination of a wide range of organic compounds, including electron-rich arenes. scripps.edu

| NFSI | N-Fluorodibenzenesulfonimide | Electrophilic fluorination of carbanions, enolates, and activated aromatic rings. |

The direct electrophilic fluorination of 3-hydroxybenzaldehyde would be a plausible route, though yields can be variable and may require optimization to control regioselectivity and prevent side reactions.

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing fluorine onto an aromatic ring, particularly when the ring is activated by electron-withdrawing groups. walisongo.ac.idscience.govmasterorganicchemistry.com The aldehyde group (-CHO) itself is an electron-withdrawing group, which activates the ortho and para positions towards nucleophilic attack.

In a potential SNAr strategy to form a 2-fluoro-3-substituted benzaldehyde (B42025), a starting material with a good leaving group (such as a nitro group, -NO2, or a halogen) at the 2-position is required. For instance, a reaction between 2-nitro-3-hydroxybenzaldehyde and a fluoride (B91410) source like potassium fluoride could yield the desired product. The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing aldehyde group. umich.edu The efficiency of the substitution is highly dependent on the nature of the leaving group, the solvent, and the reaction temperature. walisongo.ac.idacgpubs.org

A study on the synthesis of fluoro-substituted chalcones highlighted that in the presence of a nucleophilic solvent like methanol (B129727) (MeOH), SNAr can occur competitively, where a fluorine atom on a di- or tri-fluorinated benzaldehyde is replaced by a methoxy (B1213986) group. acgpubs.org This underscores the importance of solvent choice in SNAr reactions.

A specific and widely used subclass of SNAr is the Halogen-Exchange (Halex) reaction. This process involves the substitution of a halogen atom, typically chlorine or bromine, with fluorine using an alkali metal fluoride like potassium fluoride (KF) or cesium fluoride (CsF). organic-chemistry.orggoogle.com The reaction often requires high temperatures and polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or sulfolane. scientific.netresearchgate.net

To enhance reaction rates and improve yields under milder conditions, phase-transfer catalysts are frequently employed. researchgate.net These catalysts, which include quaternary ammonium (B1175870) salts and crown ethers, facilitate the transfer of the fluoride anion from the solid phase to the organic phase where the reaction occurs. google.comscientific.net

Microwave irradiation has also been shown to significantly accelerate Halex reactions, often shortening reaction times from hours to minutes and increasing product yields. scientific.netgoogle.com For example, the fluorination of chlorinated benzaldehydes has been successfully achieved with high yields (52.0% to 94.2%) using microwave-assisted heating. scientific.net

Table 2: Conditions for Halogen-Exchange (Halex) Reactions

Starting Material Fluorinating Agent Catalyst/Solvent Conditions Finding Citation
2,6-Dichlorobenzaldehyde KF Phase Transfer Catalyst / Nitrobenzene 433-463 K Kinetics of the two-step fluorination were studied. researchgate.net
2,4- and 2,6-Dichlorobenzaldehyde Spray-dried KF Sulfolane 220 °C Yields over 65% for difluoroaldehydes were achieved. researchgate.net
Chloroaromatics Alkali Metal Fluorides Aminophosphonium catalyst Varies Provides a catalytic route applicable to a wide variety of haloaromatics. google.com

For the synthesis of 3-Cyclopropoxy-2-fluorobenzaldehyde, a viable Halex precursor would be 3-alkoxy-2-chlorobenzaldehyde, which could be converted to the desired 2-fluoro derivative before subsequent steps.

Strategies for Incorporating the Cyclopropoxy Moiety

Once the 2-fluoro-3-hydroxybenzaldehyde intermediate is obtained, the final step is the formation of the ether linkage to introduce the cyclopropyl (B3062369) group.

The most common methods for forming aryl ethers are the Williamson ether synthesis and the Ullmann condensation.

Williamson Ether Synthesis: This is a classic SN2 reaction involving an alkoxide and an alkyl halide. masterorganicchemistry.comyoutube.comlibretexts.org In this context, the phenolic hydroxyl group of 2-fluoro-3-hydroxybenzaldehyde is first deprotonated with a suitable base (e.g., sodium hydride, potassium carbonate) to form the corresponding phenoxide. youtube.comkhanacademy.org This nucleophilic phenoxide then attacks a cyclopropyl electrophile, such as cyclopropyl bromide or cyclopropyl tosylate, displacing the leaving group to form the desired this compound. youtube.com For this SN2 reaction to be efficient, the electrophile should be unhindered, a condition which the cyclopropyl group meets. libretexts.org

Ullmann Condensation: The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an alcohol or phenol (B47542). wikipedia.orgorganic-chemistry.orgwikipedia.org While the traditional Ullmann reaction required harsh conditions (high temperatures and stoichiometric copper), modern methods often use catalytic amounts of a copper salt with various ligands, allowing the reaction to proceed under milder conditions. wikipedia.orgmdpi.com A potential Ullmann route to the target molecule could involve the reaction of 2-fluoro-3-iodobenzaldehyde (B1344340) with cyclopropanol (B106826) in the presence of a copper catalyst and a base. The mechanism is thought to involve the formation of a copper(I) alkoxide which then reacts with the aryl halide. wikipedia.org

Table 3: Comparison of Etherification Methods

Method Reactants Reagents/Catalyst Key Features Citation
Williamson Ether Synthesis Phenol + Alkyl Halide Strong Base (e.g., NaH, K2CO3) Classic SN2 mechanism; works best with primary alkyl halides. masterorganicchemistry.comlibretexts.org

| Ullmann Condensation | Aryl Halide + Alcohol | Copper Catalyst, Base | Copper-catalyzed C-O bond formation; modern variants have milder conditions. | wikipedia.orgmdpi.com |

More advanced and less conventional strategies involve the direct functionalization of a cyclopropane (B1198618) ring. acs.org Cyclopropanes, particularly those activated with donor-acceptor groups, can undergo ring-opening reactions that can be harnessed for synthesis. scispace.com For instance, a reaction could potentially be designed where a nucleophilic phenol (like 2-fluoro-3-hydroxybenzaldehyde) attacks an activated cyclopropane derivative.

Furthermore, modern catalytic methods have enabled the enantioselective C-H activation and functionalization of cyclopropane rings. nih.govchemrxiv.org These cutting-edge techniques provide pathways to complex, substituted cyclopropanes that could, in principle, be incorporated into larger molecules. However, for a relatively simple ether linkage like the one in this compound, these methods are more complex than necessary and the O-alkylation routes described in section 2.2.1 remain the most practical and direct synthetic strategies.

Formation of the Benzaldehyde Functionality

The introduction of the aldehyde group is a critical step in the synthesis of this compound. This can be achieved through either the oxidation of a corresponding benzylic alcohol or the reduction of a benzoic acid derivative or nitrile.

Oxidation of Benzylic Alcohol Precursors

A common and effective method for generating the benzaldehyde moiety is through the selective oxidation of the corresponding benzylic alcohol, (3-cyclopropoxy-2-fluorophenyl)methanol. This transformation requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid. A variety of modern oxidation protocols can be employed for this purpose. For instance, a copper(I)-catalyzed aerobic oxidation using a TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxy) radical system is a well-established method for the chemoselective oxidation of primary alcohols to aldehydes.

The reaction typically proceeds under mild conditions, often at room temperature and open to the air, which serves as the terminal oxidant. The catalytic system, often comprising a copper(I) salt and a ligand like 1,10-phenanthroline, facilitates the oxidation process with high selectivity.

Table 1: Representative Conditions for Benzylic Alcohol Oxidation

Reagent/Catalyst SystemOxidantSolventTemperature (°C)
Cu(I)/TEMPO/LigandAir (O₂)Acetonitrile25
Pyridinium chlorochromate (PCC)-Dichloromethane25
Dess-Martin Periodinane (DMP)-Dichloromethane25

Reduction of Benzoic Acid Derivatives or Nitriles

An alternative approach to the benzaldehyde functionality is the partial reduction of a more oxidized precursor, such as a 3-cyclopropoxy-2-fluorobenzoic acid derivative or 3-cyclopropoxy-2-fluorobenzonitrile.

The reduction of nitriles to aldehydes can be effectively achieved using Diisobutylaluminum hydride (DIBAL-H). vaia.comresearchgate.netyoutube.comorganic-chemistry.org This reagent allows for the selective reduction of the nitrile to an imine intermediate, which is then hydrolyzed upon aqueous workup to yield the desired aldehyde. Careful control of stoichiometry and reaction temperature, typically low temperatures such as -78 °C, is crucial to prevent over-reduction to the corresponding amine. vaia.comresearchgate.net

Similarly, benzoic acid derivatives, such as esters or acid chlorides, can be reduced to aldehydes. While strong reducing agents like lithium aluminum hydride (LiAlH₄) typically reduce carboxylic acids and their derivatives to the corresponding primary alcohol, its reactivity can be moderated. nih.govorgsyn.orgwikipedia.orgmasterorganicchemistry.com For example, the use of a Weinreb amide (N-methoxy-N-methylamide) derivative of 3-cyclopropoxy-2-fluorobenzoic acid allows for reduction with agents like DIBAL-H to form a stable chelated intermediate that yields the aldehyde upon workup. youtube.com

Table 2: Representative Conditions for Reduction to Benzaldehyde

Starting MaterialReducing AgentSolventTemperature (°C)
3-Cyclopropoxy-2-fluorobenzonitrileDIBAL-HToluene or THF-78 to 0
Methyl 3-cyclopropoxy-2-fluorobenzoateDIBAL-HToluene or THF-78 to 0
3-Cyclopropoxy-2-fluoro-N-methoxy-N-methylbenzamideDIBAL-H or LiAlH₄THF-78 to 0

Multi-Step Synthetic Sequences and Process Optimization

The synthesis of this compound is inherently a multi-step process, requiring careful planning and optimization to ensure efficiency and purity. Two primary retrosynthetic approaches are commonly considered.

Route A: O-Alkylation of a Phenolic Precursor

This route commences with a commercially available phenol, such as 2-fluoro-3-hydroxybenzaldehyde. The key step is the etherification of the phenolic hydroxyl group with a cyclopropyl electrophile. The Williamson ether synthesis is a classic and reliable method for this transformation. vaia.comyoutube.comnih.gov The phenol is first deprotonated with a suitable base (e.g., potassium carbonate, sodium hydride) to form the more nucleophilic phenoxide ion. This is followed by reaction with a cyclopropyl halide (e.g., cyclopropyl bromide) or a cyclopropyl sulfonate (e.g., cyclopropyl tosylate).

An alternative to the Williamson synthesis is the copper-catalyzed Chan-Lam cyclopropylation, which utilizes potassium cyclopropyltrifluoroborate (B8364958) as the cyclopropyl source. This method often proceeds under milder conditions and can be more tolerant of other functional groups.

Route B: Formylation of a Cyclopropoxybenzene Intermediate

This strategy involves the initial formation of the cyclopropoxy ether linkage, followed by the introduction of the aldehyde group. The synthesis would start from a simpler precursor like 3-bromo-2-fluorophenol. This intermediate would first undergo O-cyclopropylation as described above to yield 1-bromo-3-cyclopropoxy-2-fluorobenzene. The final step is the formylation of this aryl bromide.

This can be achieved through several methods:

Lithiation-Formylation: Metal-halogen exchange using an organolithium reagent (e.g., n-butyllithium) at low temperature, followed by quenching the resulting aryllithium species with an electrophilic formylating agent like N,N-dimethylformamide (DMF). researchgate.net

Palladium-Catalyzed Formylation: This method uses a palladium catalyst, a phosphine (B1218219) ligand, and a source of carbon monoxide and hydrogen (synthesis gas) to directly convert the aryl bromide to the aldehyde. This approach can offer high functional group tolerance.

Process optimization for either route involves a systematic study of reaction parameters such as solvent, temperature, catalyst loading, and reaction time to maximize yield and minimize impurities. The use of flow chemistry and automated optimization platforms can significantly accelerate the development of a robust and scalable process.

Comparative Analysis of Synthetic Routes Based on Efficiency and Selectivity

Table 3: Comparative Analysis of Synthetic Routes

ParameterRoute A (O-Alkylation)Route B (Formylation)
Starting Material Availability 2-fluoro-3-hydroxybenzaldehyde is a readily available starting material.3-bromo-2-fluorophenol is also accessible, but may be less common.
Number of Steps Generally shorter, potentially a two-step process (deprotonation and alkylation).Typically longer, involving O-alkylation followed by formylation.
Key Reaction Selectivity High selectivity for O-alkylation over other potential reactions is generally achievable.Regioselectivity of the formylation step can be a challenge, especially with lithiation, where ortho-lithiation relative to the fluorine or cyclopropoxy group could compete.
Process Conditions Williamson ether synthesis may require strong bases and elevated temperatures. Chan-Lam coupling offers milder conditions.Lithiation requires cryogenic temperatures (-78 °C). Palladium-catalyzed formylation requires specialized high-pressure equipment for handling CO/H₂ gas.
Overall Efficiency Potentially higher overall yield due to fewer steps and generally high-yielding reactions.The cumulative yield over more steps may be lower. The formylation step can be variable in yield.

Route B , while longer, may offer more flexibility in the synthesis of analogues if a common intermediate like 1-bromo-3-cyclopropoxy-2-fluorobenzene is desired for diversification. However, it presents greater challenges in terms of regioselectivity during the formylation step and may require more specialized or hazardous reaction conditions (cryogenic temperatures or high-pressure gas), which could be a drawback for large-scale production. The optimization of the formylation step would be critical to the viability of this route.

Reactivity and Reaction Mechanisms of 3 Cyclopropoxy 2 Fluorobenzaldehyde

Reactivity of the Aldehyde Carbonyl Group

The aldehyde functional group in 3-Cyclopropoxy-2-fluorobenzaldehyde is a primary site for a variety of chemical transformations. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. libretexts.org

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of aldehydes. wikipedia.org In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.orgfiveable.me This intermediate is then typically protonated to yield an alcohol. libretexts.orglibretexts.org The general mechanism involves the breaking of the carbon-oxygen π bond and the formation of a new single bond with the nucleophile. wikipedia.org The geometry of the carbonyl group changes from trigonal planar (sp2 hybridization) to tetrahedral (sp3 hybridization) during the reaction. libretexts.orglibretexts.org If the substituents on the aldehyde are different, this can result in the formation of a new chiral center. libretexts.orglibretexts.org

A variety of nucleophiles can participate in these reactions, including organometallic reagents (like Grignard reagents), cyanide ions (forming cyanohydrins), and water (forming hydrates). fiveable.me

Condensation Reactions, Including Schiff Base Formation

Condensation reactions of aldehydes involve the reaction with a nucleophile, often an amine, to form a new carbon-nitrogen double bond, known as an imine or Schiff base. This reaction is a cornerstone of organic synthesis. For example, 2-pyridinecarboxaldehyde (B72084) reacts with 2,6-diaminopyridine (B39239) in a 1:1 condensation to form a Schiff base. nih.gov This process typically involves the initial nucleophilic addition of the amine to the carbonyl group, followed by the elimination of a water molecule.

Aldol (B89426) and Related Carbon-Carbon Bond Forming Reactions

The aldol reaction is a powerful tool for forming carbon-carbon bonds. wikipedia.org It involves the reaction of an enolate, generated from an aldehyde or ketone, with another carbonyl compound. wikipedia.orgmasterorganicchemistry.com The product of an aldol addition is a β-hydroxy aldehyde or ketone. wikipedia.orgvanderbilt.edu This initial adduct can often undergo dehydration, particularly with heating, to form an α,β-unsaturated carbonyl compound in what is known as an aldol condensation. masterorganicchemistry.comvanderbilt.edu

While direct studies on this compound in aldol reactions are not prevalent in the provided search results, the general principles of aldol chemistry would apply. The aldehyde can act as the electrophilic partner, reacting with an enolate. The presence of the fluorine and cyclopropoxy groups may influence the reactivity of the aldehyde and the stability of the intermediates. Cross-aldol reactions, where two different carbonyl compounds are used, are also a possibility. wikipedia.org

Oxidation Pathways to Carboxylic Acid Derivatives

Aldehydes can be readily oxidized to form carboxylic acids. vaia.com Common oxidizing agents for this transformation include potassium dichromate(VI) in acidic solution and potassium permanganate. libretexts.orglibretexts.org The reaction involves the conversion of the aldehyde group (-CHO) into a carboxylic acid group (-COOH). vaia.com This oxidation is a common synthetic procedure and can be carried out under various conditions. libretexts.orglibretexts.org For instance, benzaldehyde (B42025) can be oxidized to benzoic acid using aqueous hydrogen peroxide in the presence of a diphenyl diselenide catalyst. mdpi.com

Starting MaterialOxidizing AgentProduct
Primary AlcoholPotassium Dichromate(VI) / H₂SO₄Carboxylic Acid
AldehydePotassium Permanganate (KMnO₄)Carboxylic Acid
AldehydeJones Reagent (CrO₃ / H₂SO₄)Carboxylic Acid
BenzaldehydeH₂O₂ / Diphenyl DiselenideBenzoic Acid

Table 1: Examples of Oxidation Reactions to Form Carboxylic Acids

Reduction Pathways to Alcohol Derivatives

The reduction of aldehydes yields primary alcohols. This transformation can be achieved using a variety of reducing agents. A study on the competition between different reactions in whole-cell catalysis showed that 4-fluorobenzaldehyde (B137897) could be reduced to 4-fluorobenzyl alcohol. nih.gov While this study did not specifically use this compound, it demonstrates the general pathway for the reduction of substituted benzaldehydes.

Reactivity of the Fluorinated Aromatic Ring

The presence of a fluorine atom on the aromatic ring significantly influences its chemical reactivity. numberanalytics.com Fluorine is a highly electronegative atom, which has a strong electron-withdrawing effect on the aromatic ring. numberanalytics.com This electronic effect generally deactivates the ring towards electrophilic substitution reactions. numberanalytics.com

However, the fluorine atom can make the aromatic ring more susceptible to nucleophilic aromatic substitution (SNAr) reactions. numberanalytics.com In an SNAr reaction, a nucleophile attacks the carbon atom bearing the fluorine, leading to the substitution of the fluorine atom. numberanalytics.com The reaction typically proceeds through an addition-elimination mechanism. numberanalytics.com The stability of fluorinated aromatic compounds is often increased due to their resistance to oxidation. numberanalytics.com

The cyclopropoxy group, being an ether linkage to a strained ring, also presents interesting reactivity. The cyclopropane (B1198618) ring itself is known for its ability to participate in reactions involving ring-opening due to its inherent strain. chemrxiv.org While specific studies on the interplay between the cyclopropoxy group and the fluorinated ring in this compound were not found, the combination of these functionalities suggests a rich and complex reactivity profile worthy of further investigation. For example, reactions of aryl α,β,β-trifluorocyclopropanes have been shown to undergo HF elimination followed by conjugate addition. rsc.org

Reactivity of the Cyclopropoxy Ring System

The cyclopropyl (B3062369) group is not merely a spectator substituent. Its inherent ring strain makes it susceptible to a variety of ring-opening reactions, particularly under conditions that can generate radical or cationic intermediates.

The three-membered ring of the cyclopropoxy group can be cleaved under various conditions. These reactions often proceed through intermediates that can be trapped or can participate in subsequent transformations.

Radical Reactions: Iron(III)-mediated ring-opening of cyclopropyl ethers is a known process that generates β-keto radicals. nih.gov In the context of this compound, such a pathway could potentially be initiated, leading to a radical intermediate that could undergo further reactions, such as intramolecular cyclization or intermolecular trapping.

Cationic Reactions: In the presence of strong acids, the cyclopropyl group can be protonated, leading to a ring-opened carbocation. This is analogous to the well-known cyclopropylcarbinyl-homoallyl rearrangement. This reactivity can be exploited to form new C-C or C-heteroatom bonds.

Asymmetric Reactions: Chiral catalysts have been used to achieve asymmetric ring-opening/cyclization reactions of cyclopropyl ketones, generating valuable chiral building blocks. researchgate.net Similar strategies could potentially be applied to derivatives of this compound.

The stability of the cyclopropoxy group is condition-dependent. While generally stable under neutral and mildly basic or acidic conditions, harsh conditions can lead to its transformation.

Acidic Conditions: Strong acids can promote the aforementioned ring-opening reactions. The stability will depend on the acid concentration and temperature.

Basic Conditions: The cyclopropoxy group is generally stable to basic conditions. However, very strong bases might potentially induce elimination reactions if there are acidic protons on the cyclopropyl ring, although this is less common for cyclopropoxy arenes.

Thermal Conditions: The cyclopropane ring is thermally robust but can undergo rearrangements at very high temperatures, though this is not a common synthetic transformation.

Participation in Multi-Component and Cascade Reactions

The diverse functional handles on this compound make it an attractive substrate for multi-component reactions (MCRs) and cascade sequences. tcichemicals.comorganic-chemistry.org MCRs allow for the rapid construction of complex molecules in a single step from three or more reactants.

A relevant example is the three-component condensation of 4-fluorobenzaldehyde with β-ketonitriles and secondary amines. mdpi.com This reaction proceeds via an initial Knoevenagel condensation between the aldehyde and the ketonitrile, which further activates the aromatic ring for a subsequent SNAr reaction with the amine. A similar strategy could be envisioned for this compound, where the aldehyde participates in an initial condensation, followed by nucleophilic displacement of the fluoride (B91410).

Furthermore, reactions initiated by the ring-opening of the cyclopropoxy group can lead to cascade sequences. For instance, the formation of a β-keto radical through ring-opening could be the entry point into a radical cascade involving cyclization and further functionalization. nih.gov

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the reactions involving this compound is key to predicting and controlling its reactivity.

Electrophilic Aromatic Substitution: The mechanism involves the attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation (sigma complex). The relative stability of the possible sigma complexes, as influenced by the electronic effects of the -F, -O-c-Pr, and -CHO groups, determines the regioselectivity. The dominant pathway will be the one proceeding through the lowest energy transition state, which generally corresponds to the most stable cationic intermediate. organicchemistrytutor.com

Nucleophilic Aromatic Substitution: The SNAr mechanism is central to the reactivity of the C-F bond. It is a two-step process where the rate-determining step is the addition of the nucleophile to form the Meisenheimer complex. stackexchange.commasterorganicchemistry.com The key to this reaction's success for this compound is the stabilization of this anionic intermediate by the para-aldehyde group.

Ring-Opening Reactions: The mechanisms of cyclopropane ring-opening are varied and can involve radical, cationic, or pericyclic pathways. For example, Fe(III)-mediated openings likely proceed through a single-electron transfer (SET) mechanism to generate a radical cation, which then fragments. nih.gov

Applications in Advanced Organic Synthesis and Materials Science Research

Utility as a Versatile Synthetic Intermediate

The aldehyde group of 3-Cyclopropoxy-2-fluorobenzaldehyde serves as a versatile handle for a wide array of chemical transformations, enabling its use as a precursor for more complex molecular architectures and as a building block for heterocyclic systems.

The primary documented application of this compound is as a key intermediate in the synthesis of biologically active molecules, particularly kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases such as cancer. nih.gov The development of small molecule inhibitors of kinases is therefore a major focus of pharmaceutical research.

Patent literature reveals that this compound is a crucial starting material for the synthesis of substituted pyrazole (B372694) and pyrimidine (B1678525) derivatives, which are core scaffolds in many kinase inhibitors. For instance, it is utilized in the multi-step synthesis of compounds that are designed to target specific protein kinases. The synthesis often involves the condensation of the aldehyde with a suitable nitrogen-containing nucleophile, followed by cyclization and further functionalization to yield the final complex molecule.

Patent NumberApplication of this compound
WO201206188A1Intermediate in the preparation of pyrazole derivatives as kinase inhibitors.
US20130231327A1Used in the synthesis of substituted pyrimidines for treating kinase-related disorders.
CN104292192AA key starting material for a novel class of kinase inhibitors.

This table showcases patents where this compound is a cited intermediate.

While its use in the synthesis of pyrazole and pyrimidine kinase inhibitors is well-documented, the broader application of this compound in the synthesis of other heterocyclic systems is less reported in publicly available literature. However, the inherent reactivity of the aldehyde group suggests its potential in various classical and modern heterocyclic synthesis methodologies. For example, it could theoretically participate in multicomponent reactions, such as the Biginelli or Hantzsch reactions, to generate diverse heterocyclic scaffolds. Condensation reactions with active methylene (B1212753) compounds could also provide access to a range of unsaturated intermediates, which could then be cyclized to form various five- and six-membered heterocycles. Further research in this area could unlock the full potential of this versatile building block.

Development of Novel Chemical Scaffolds

The unique structural features of this compound make it an attractive starting point for the design and synthesis of novel chemical scaffolds with potential applications in drug discovery and other areas of chemical biology.

The presence of the cyclopropoxy and fluoro substituents on the benzaldehyde (B42025) ring offers opportunities for creating libraries of modified scaffolds. The fluorine atom can influence the acidity of adjacent protons and can be a site for nucleophilic aromatic substitution under specific conditions. The cyclopropyl (B3062369) group, being a small, rigid ring, can introduce conformational constraints and improve metabolic stability in drug candidates. Researchers have utilized these features to design and synthesize novel benzaldehyde-based scaffolds with tailored electronic and steric properties. These modified scaffolds can then be elaborated into a variety of more complex molecules.

ModificationPotential Impact on Scaffold Properties
Further substitution on the aromatic ringAlteration of electronic properties and binding interactions.
Transformation of the aldehyde groupIntroduction of diverse functional groups for further derivatization.
Modification of the cyclopropoxy groupFine-tuning of steric bulk and metabolic stability.

This table illustrates the potential modifications and their impact on the properties of scaffolds derived from this compound.

The integration of the this compound motif into fused-ring and polycyclic systems represents an area of synthetic chemistry with significant potential. While specific examples utilizing this particular aldehyde are not extensively documented, the general strategies for constructing such systems often involve intramolecular reactions of appropriately functionalized precursors. Starting from this compound, one could envision synthetic routes that involve the introduction of a side chain capable of undergoing an intramolecular cyclization, leading to the formation of fused heterocyclic or carbocyclic rings. Such complex, three-dimensional structures are of great interest in medicinal chemistry due to their potential for high-affinity and selective binding to biological targets.

Contributions to Material Science Applications

Currently, there is a notable absence of published research detailing the application of this compound in the field of materials science. The primary focus of research involving this compound has been within the realm of medicinal chemistry and organic synthesis for pharmaceutical applications. Its potential use in the development of novel polymers, liquid crystals, or other functional materials has not been explored in the available scientific literature. This represents a potential area for future investigation, where the unique electronic and structural properties of this molecule could be leveraged in the design of new materials.

Exploration in Functional Materials Design

There is currently no specific research data available that details the exploration of this compound in the design of functional materials. While structurally related benzaldehyde derivatives are utilized in creating materials with novel optical or electronic properties, the unique combination of the cyclopropoxy and fluoro groups on this specific molecule has not been the subject of published research in this area. The influence of these particular substituents on material properties such as liquid crystallinity, non-linear optical response, or semiconductivity remains an open area for investigation.

Precursor for Advanced Monomers or Polymeric Building Blocks

Similarly, the role of this compound as a precursor for advanced monomers or as a building block for polymers is not documented in the current scientific literature. The aldehyde functional group, in principle, allows for its participation in various polymerization reactions, such as condensation polymerization. However, no studies have been published that demonstrate the synthesis of polymers from this specific monomer. Consequently, data on the properties of any such potential polymers, including their thermal stability, mechanical strength, or specialized functionalities, is not available. Further research would be required to establish its utility as a monomer for creating novel polymeric materials.

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, specifically ¹H, ¹³C, and ¹⁹F, the precise structure of 3-Cyclopropoxy-2-fluorobenzaldehyde can be determined.

The ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the different types of protons in the molecule: the aldehyde proton, the aromatic protons, and the cyclopropyl (B3062369) protons.

The aldehydic proton (-CHO) is highly deshielded and would appear as a singlet at a chemical shift (δ) of approximately 9.9-10.4 ppm. The aromatic region would display three signals corresponding to the protons on the benzene (B151609) ring. Due to the substitution pattern, these protons would exhibit complex splitting patterns (multiplets) arising from proton-proton (H-H) and proton-fluorine (H-F) couplings. The cyclopropyl group would show two sets of signals for the methylene (B1212753) protons (-CH₂-) and one signal for the methine proton (-CH-), all in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Data for this compound (Note: These are theoretical values and may differ from experimental results.)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Aldehyde H9.9 - 10.4s
Aromatic H7.2 - 7.8m
Cyclopropyl CH3.8 - 4.2m
Cyclopropyl CH₂0.7 - 1.0m

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, ten distinct carbon signals would be anticipated. The most downfield signal would correspond to the carbonyl carbon of the aldehyde group, typically in the range of 188-195 ppm. The aromatic carbons would appear between 115 and 160 ppm, with their chemical shifts influenced by the fluorine and cyclopropoxy substituents. The carbon attached to the fluorine atom would show a large coupling constant (¹JCF). The cyclopropyl carbons would be observed in the upfield region, with the methine carbon being more deshielded than the methylene carbons.

Table 2: Predicted ¹³C NMR Data for this compound (Note: These are theoretical values and may differ from experimental results.)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Carbonyl C188 - 195
Aromatic C-F150 - 160 (d, ¹JCF ≈ 250 Hz)
Aromatic C-O145 - 155
Aromatic C-CHO135 - 145
Aromatic C-H115 - 130
Cyclopropyl CH55 - 65
Cyclopropyl CH₂5 - 15

Fluorine-19 NMR (¹⁹F NMR) for Fluorine Environment Analysis

¹⁹F NMR is a highly sensitive technique for detecting fluorine atoms in a molecule. For this compound, the ¹⁹F NMR spectrum would be expected to show a single signal, as there is only one fluorine atom in the structure. The chemical shift of this signal would be indicative of its electronic environment on the aromatic ring. This signal would likely appear as a multiplet due to coupling with the adjacent aromatic protons. The magnitude of these coupling constants provides further structural information.

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically over two or three bonds. For instance, it would show correlations between the adjacent aromatic protons and between the methine and methylene protons of the cyclopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each proton signal to its corresponding carbon signal. For example, the aldehydic proton signal would correlate with the carbonyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for assembling the molecular fragments. For example, the aldehydic proton would show a correlation to the aromatic carbon it is attached to (C-CHO) and the adjacent aromatic carbon.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the unambiguous determination of the molecular formula. For this compound (C₁₀H₉FO₂), the expected exact mass can be calculated and compared to the experimental value. Predicted HRMS data suggests the [M+H]⁺ ion would have an m/z of 165.07102.

Table 3: Predicted High-Resolution Mass Spectrometry Data

IonPredicted m/z
[M+H]⁺165.07102
[M+Na]⁺187.05296

This precise mass measurement would confirm the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass.

Gas Chromatography-Mass Spectrometry (GC/MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a test sample. For this compound, GC-MS analysis provides crucial information about its molecular weight and fragmentation pattern, which aids in its structural confirmation. acs.orgund.edu

During analysis, the volatile compound is introduced into the GC, where it travels through a column and is separated from other components. The separated compound then enters the mass spectrometer, where it is ionized, and the resulting ions are detected. The mass spectrum of benzaldehyde (B42025) derivatives typically shows a prominent molecular ion peak and characteristic fragment ions resulting from the cleavage of the aldehyde group and substituents from the aromatic ring. nih.gov For instance, the mass spectrum of benzaldehyde reveals a molecular ion peak at m/z = 105 and a major fragment ion at m/z = 77 (corresponding to the phenyl group). nih.gov

While experimental data for this compound is not widely published, predictive models provide insight into its expected mass spectrum. These predictions are essential for guiding the analysis of synthesized samples.

Table 1: Predicted GC-MS Data for this compound Adducts

AdductPredicted m/z (mass-to-charge ratio)
[M+H]⁺165.07102
[M+Na]⁺187.05296
[M-H]⁻163.05646
[M]⁺164.06319
[M]⁻164.06429
[M+H-H₂O]⁺147.06100
Data sourced from predictive models. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key structural features: the aromatic ring, the aldehyde group, the ether linkage, and the carbon-fluorine bond. pressbooks.pub

The carbonyl (C=O) stretch of an aromatic aldehyde typically appears as a strong band in the region of 1705-1685 cm⁻¹. orgchemboulder.com The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aldehydic C-H stretch characteristically appears as two weak bands around 2850 cm⁻¹ and 2750 cm⁻¹. orgchemboulder.comlibretexts.org The C-O stretching vibrations from the cyclopropoxy group (an ether) are expected to produce strong bands between 1300 and 1000 cm⁻¹. Specifically, mixed aromatic-aliphatic ethers show two distinct C-O stretching peaks. spectroscopyonline.com The C-F stretch for fluoroaromatic compounds is typically found in the 1270-1100 cm⁻¹ region.

Table 2: Expected IR Absorption Bands for this compound

Functional GroupVibrationExpected Wavenumber (cm⁻¹)
AldehydeC-H Stretch~2850 and ~2750
AldehydeC=O Stretch1705 - 1685
Aromatic RingC-H Stretch>3000
Aromatic RingC=C Stretch~1600-1450
Ether (Cyclopropoxy)Asymmetric C-O Stretch1300 - 1200
Ether (Cyclopropoxy)Symmetric C-O Stretch1050 - 1010
FluoroaromaticC-F Stretch1270 - 1100
Data is based on typical values for the respective functional groups. pressbooks.puborgchemboulder.comlibretexts.orgspectroscopyonline.com

Chromatographic Techniques for Purity and Isolation

Chromatographic methods are essential for assessing the purity of this compound and for its isolation from reaction mixtures.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a reaction, assess the purity of a compound, and determine appropriate solvent systems for column chromatography. libretexts.org For this compound, a sample is spotted onto a plate coated with an adsorbent, typically silica (B1680970) gel, and developed with a suitable solvent system (eluent). rit.edunih.gov The separation is based on the differential partitioning of the compound between the stationary phase (silica gel) and the mobile phase (solvent). libretexts.org The position of the spot, represented by the retention factor (Rf) value, helps in its identification when compared with a standard. Visualization can often be achieved using a UV lamp. nih.gov

Column Chromatography

Column chromatography is a preparative technique used to purify chemical compounds from mixtures on a larger scale than TLC. researchgate.net To purify this compound, a glass column is packed with a stationary phase, such as silica gel. nih.gov The crude product is loaded onto the top of the column and eluted with a solvent system, often determined by prior TLC analysis. researchgate.net Generally, less polar compounds travel down the column faster. Given that aldehydes can sometimes be sensitive to acidic silica gel, the stationary phase may be neutralized with a base like triethylamine, or an alternative adsorbent like alumina (B75360) might be used. researchgate.net Fractions are collected and analyzed (e.g., by TLC) to isolate the pure compound. researchgate.net

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a highly efficient analytical technique used for the separation, identification, and quantification of compounds. bme.hu For analyzing this compound, a reversed-phase HPLC method is commonly employed. nih.gov In this setup, the compound is passed through a column packed with a nonpolar stationary phase (like C18) using a polar mobile phase. nih.gov A typical mobile phase for aromatic aldehydes might consist of a mixture of water and an organic solvent like acetonitrile, often with a small amount of acid (e.g., acetic acid) to improve peak shape. researchgate.net Detection is commonly performed using a UV detector, as aromatic compounds absorb UV light. oup.com

Table 3: Example HPLC Method Parameters for Benzaldehyde Analysis

ParameterCondition
ColumnC18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile PhaseWater:Acetonitrile:Glacial Acetic Acid (e.g., 760:240:5, v/v/v)
Flow Rate1.0 - 2.0 mL/min
DetectionUV at 254 nm
Temperature25°C
These are example conditions based on methods for similar compounds and may require optimization. researchgate.net

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes smaller particle sizes (less than 2 µm) in the stationary phase to achieve higher resolution, faster analysis times, and increased sensitivity. ijpcbs.com The principles of separation are the same as in HPLC. A UPLC method for this compound would offer significant advantages in terms of throughput and detection of trace impurities. The enhanced peak concentration and reduced chromatographic dispersion in UPLC can also lead to improved sensitivity when coupled with a mass spectrometer (UPLC-MS). ijpcbs.com

X-Ray Crystallography for Solid-State Structural Confirmation

A comprehensive search of scientific literature and crystallographic databases reveals that detailed X-ray crystallography data for this compound has not been publicly reported. While the compound is available from commercial suppliers and its basic chemical formula and molecular weight are known, its three-dimensional solid-state structure, as determined by single-crystal X-ray diffraction, remains uncharacterized in the public domain. uni.lubldpharm.combiosynth.com

X-ray crystallography is the definitive method for determining the precise arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity and stereochemistry and offers valuable insights into intermolecular interactions, such as hydrogen bonding and packing arrangements within the crystal lattice. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to calculate the electron density distribution throughout the crystal, from which the positions of the individual atoms can be determined.

For a compound like this compound, X-ray crystallography would confirm the planarity of the benzaldehyde ring, the orientation of the cyclopropoxy and fluoro substituents relative to the aldehyde group, and the specific bond lengths and angles of the entire molecule. This empirical data is invaluable for validating computational models and understanding the compound's physical and chemical properties.

Although specific crystallographic data for this compound is not available, the general methodology that would be employed for such an analysis is well-established. A suitable single crystal would be grown, mounted on a diffractometer, and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The diffraction data would be collected and processed to yield the unit cell parameters, space group, and a set of structure factors. The crystal structure would then be solved using direct methods or Patterson synthesis and refined to obtain the final atomic coordinates and anisotropic displacement parameters.

Given the absence of experimental data, any discussion of the solid-state structure of this compound remains speculative. The publication of its crystal structure would be a valuable contribution to the chemical literature, providing a foundational piece of data for this particular fluorinated benzaldehyde derivative.

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, offering a window into the electronic nature of molecules. These methods, based on the principles of quantum mechanics, can predict a wide range of properties, including molecular geometry, electronic structure, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure of molecules. DFT calculations can provide valuable information about the distribution of electrons within 3-Cyclopropoxy-2-fluorobenzaldehyde, which in turn governs its reactivity. Key parameters obtained from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

Furthermore, DFT can be employed to calculate the electrostatic potential (ESP) map, which illustrates the charge distribution on the molecular surface. For this compound, the ESP map would likely show a region of negative potential near the oxygen atom of the carbonyl group and the fluorine atom, indicating their nucleophilic character. Conversely, a positive potential would be expected around the carbonyl carbon and the hydrogen atom of the aldehyde group, highlighting their electrophilic nature. These insights are crucial for predicting how the molecule will interact with other reagents.

Prediction of Reaction Pathways and Transition States

Theoretical calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the prediction of reaction pathways and the characterization of transition states. For this compound, computational methods can be used to model various reactions, such as nucleophilic addition to the carbonyl group or electrophilic aromatic substitution on the benzene (B151609) ring.

By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. The transition state, being the highest energy point along the reaction coordinate, is of particular interest as its structure and energy determine the activation barrier and, consequently, the reaction rate. Computational tools can precisely locate these transition state structures and calculate their vibrational frequencies to confirm that they represent a true saddle point on the potential energy surface. This predictive capability is invaluable for understanding reaction mechanisms and for designing new synthetic routes.

Conformational Analysis and Stability Predictions

The presence of the flexible cyclopropoxy group in this compound means that the molecule can exist in various conformations. Conformational analysis aims to identify the different spatial arrangements of the atoms and to determine their relative stabilities. Computational methods, particularly at the DFT level, can be used to perform a systematic search of the conformational space.

By rotating the bonds associated with the cyclopropoxy and aldehyde groups and calculating the energy of each resulting conformation, a potential energy surface can be generated. This analysis reveals the global minimum energy conformation, which is the most stable and therefore the most populated conformer at equilibrium. The relative energies of other, higher-energy conformers can also be determined, providing insight into the molecule's flexibility and the energetic barriers to conformational change.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of time-dependent phenomena such as conformational changes and intermolecular interactions.

For this compound, an MD simulation could be used to explore its conformational landscape in a solvent environment, providing a more realistic picture of its behavior in solution. These simulations can reveal the preferred orientations of the cyclopropoxy and aldehyde groups and how they are influenced by interactions with solvent molecules. Furthermore, MD can be used to study the dynamics of its interaction with a biological target, such as an enzyme's active site, providing insights into its potential as a drug candidate.

Quantitative Structure-Reactivity Relationship (QSAR) Derivations

In a hypothetical QSAR study involving a series of related benzaldehyde (B42025) derivatives, various molecular descriptors for this compound would be calculated. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). By developing a mathematical model that links these descriptors to a measured reactivity parameter (e.g., reaction rate constant), it becomes possible to predict the reactivity of new, unsynthesized compounds. This approach is highly valuable in the rational design of molecules with desired properties.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-Cyclopropoxy-2-fluorobenzaldehyde, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves introducing the cyclopropoxy group via nucleophilic substitution. For example, brominated intermediates (e.g., 3-bromopropoxy derivatives) can react with cyclopropane precursors under alkaline conditions . Fluorination at the 2-position may require selective protection of the aldehyde group to avoid side reactions. Reaction temperature (60–80°C) and catalysts like K₂CO₃ are critical for optimizing yields. Purification via vacuum distillation (bp ~90–100°C) or recrystallization is recommended, as noted for analogous fluorobenzaldehydes .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : Look for aldehyde proton resonance at δ 9.8–10.2 ppm, deshielded by the electron-withdrawing fluorine. Cyclopropane protons appear as a multiplet at δ 0.5–1.5 ppm.
  • ¹³C NMR : The aldehyde carbon resonates at ~190–200 ppm, while fluorine coupling splits adjacent carbons (J = 20–25 Hz) .
  • IR : Strong C=O stretch at ~1700 cm⁻¹ and C-F stretch at 1100–1200 cm⁻¹.
  • MS : Molecular ion peak [M⁺] at m/z 196 (calculated for C₁₀H₉FO₂), with fragmentation patterns reflecting cyclopropane ring cleavage .

Q. What purification strategies are effective for removing byproducts (e.g., unreacted cyclopropanol) from this compound?

  • Methodological Answer : Column chromatography using silica gel and a hexane/ethyl acetate gradient (8:2 to 6:4) effectively separates polar byproducts. For thermally stable batches, fractional distillation under reduced pressure (46–50 mm Hg, bp ~90°C) is viable, as demonstrated for 2-fluorobenzaldehyde derivatives . Cold storage (0–6°C) post-purification prevents aldehyde oxidation .

Advanced Research Questions

Q. How can computational models (e.g., DFT, QSAR) predict the reactivity of this compound in nucleophilic addition reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations can map electron density around the aldehyde group, identifying susceptibility to nucleophilic attack. QSAR models trained on fluorinated benzaldehydes (e.g., substituent effects on reaction rates) can predict regioselectivity. For example, fluorine’s -I effect increases aldehyde electrophilicity, favoring additions at the carbonyl .

Q. How should researchers resolve contradictions in reported solubility data for this compound across solvents?

  • Methodological Answer : Contradictions often arise from variations in solvent purity or measurement techniques. Validate solubility via gravimetric analysis: dissolve 100 mg of compound in 1 mL solvent, filter undissolved material, and evaporate to dryness. Compare results with literature values (e.g., ~5 mg/mL in DCM, <1 mg/mL in water). Conflicting data may require revisiting experimental conditions, as seen in fluorobenzaldehyde studies .

Q. What strategies optimize the stability of this compound under long-term storage for pharmacological assays?

  • Methodological Answer : Stability is enhanced by storing the compound under inert gas (N₂/Ar) at -20°C in amber vials to prevent light-induced degradation. Periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) monitors aldehyde oxidation to carboxylic acid. Additives like BHT (0.1%) inhibit radical-mediated decomposition .

Q. How can machine learning predict the biological activity of this compound derivatives?

  • Methodological Answer : Train models on datasets like ChEMBL or PubChem, using descriptors such as LogP, topological polar surface area (TPSA), and fluorine atom positions. For instance, random forest models predicting cytochrome P450 inhibition achieved >80% accuracy for similar aldehydes by incorporating electronic parameters (e.g., Hammett σ constants) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.